molecular formula C10H16BrN B8140174 3-Tert-butylaniline;hydrobromide

3-Tert-butylaniline;hydrobromide

Cat. No.: B8140174
M. Wt: 230.14 g/mol
InChI Key: GVQVNZNOPHAGNH-UHFFFAOYSA-N
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Description

3-Tert-butylaniline hydrobromide is a substituted aniline derivative where a tert-butyl group is attached to the benzene ring at the 3-position, forming a hydrobromide salt. This compound is structurally characterized by its bulky tert-butyl substituent, which enhances steric hindrance and influences its physicochemical properties, such as solubility and stability.

Hydrobromide salts, such as galantamine hydrobromide (used in Alzheimer’s therapy) and eletriptan hydrobromide (for migraines), are commonly employed in pharmaceuticals to improve solubility and bioavailability .

Properties

IUPAC Name

3-tert-butylaniline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.BrH/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQVNZNOPHAGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Methylaniline Hydrobromide
  • Structure : A simpler aromatic amine with a methyl group instead of tert-butyl.
  • Role : Acts as a catalyst in reactions involving silylynamines, accelerating reaction rates due to its acidic proton .
  • Comparison : The tert-butyl group in 3-tert-butylaniline hydrobromide provides greater steric bulk, which may reduce reactivity in catalytic applications but improve thermal stability.
Galantamine Hydrobromide
  • Structure : A tertiary amine alkaloid with a hydrobromide salt, used clinically.
  • Properties : Molecular weight = 368.3 g/mol; available in 4–12 mg tablet doses .
  • Both share improved solubility via hydrobromide salt formation .
Eletriptan Hydrobromide
  • Structure : A tryptamine derivative with a brominated aromatic ring.
  • Polymorphism: Exists in α, β, and novel Form D crystalline states, with Form D offering superior stability and manufacturability .
  • Comparison : 3-Tert-butylaniline hydrobromide’s tert-butyl group may hinder crystallization compared to eletriptan’s brominated ring, affecting polymorphic behavior.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Stability Notes
3-Tert-butylaniline HBr* C₁₀H₁₆N·HBr ~230.1 Tert-butyl, amine, HBr salt Moderate (polar solvents) Likely stable under anhydrous conditions
N-Methylaniline HBr C₇H₁₀N·HBr 172.07 Methyl, amine, HBr salt High in water Hygroscopic
Galantamine HBr C₁₇H₂₁NO₃·HBr 368.3 Tertiary amine, HBr salt High in aqueous media Stable in tablets
Eletriptan HBr (Form D) C₂₂H₂₆N₂O₂S·HBr 469.43 Indole, sulfonamide, HBr salt pH-dependent Non-hygroscopic

*Calculated based on structural analogues.

Research Findings and Challenges

  • Stability : Hydrobromide salts generally exhibit better stability than hydrochloride counterparts due to stronger ionic interactions. However, tert-butyl groups may introduce steric challenges in crystallization .
  • Biological Activity: While galantamine acts as an acetylcholinesterase inhibitor, 3-tert-butylaniline’s bioactivity remains unexplored.
  • Synthetic Routes : Evidence from silylynamine reactions (e.g., using N-methylaniline HBr) indicates that hydrobromide salts can optimize reaction conditions, but tert-butyl substituents may require tailored solvents .

Preparation Methods

Friedel-Crafts Alkylation and Directed Metalation Strategies

Friedel-Crafts alkylation remains a foundational approach for introducing tert-butyl groups onto aromatic rings. However, the inherent para-directing nature of the aniline amino group complicates meta-substitution. To circumvent this, directed ortho-metalation (DoM) strategies have been adapted for meta-functionalization. For instance, transient protection of the aniline nitrogen with a trimethylsilyl group enables lithiation at the meta position, followed by quenching with tert-butyl electrophiles . A representative protocol involves:

  • Silylation of aniline with chlorotrimethylsilane in tetrahydrofuran (THF) at −78°C.

  • Lithiation using n-butyllithium, directing metalation to the meta position.

  • Reaction with tert-butyl bromide or tert-butanol in the presence of BF₃·Et₂O to yield 3-tert-butylaniline .

This method achieves yields of 65–72%, though scalability is limited by the cryogenic conditions and sensitivity of intermediates. Comparative studies show that tert-butanol outperforms tert-butyl chloride in minimizing di-tert-butyl byproducts .

Multi-Step Synthesis via Phenolic Intermediates

A patent-pending route (CN114773206B) for o-tert-butylaniline synthesis provides a adaptable framework for meta-substitution through phenolic intermediates . The method involves:

  • Alkylation of 3-tert-butylphenol with bromoacetic acid derivatives in methyl ethyl ketone (MEK) using NaOH as a base (50°C, 4–8 hours).

  • Acylation with acyl chlorides (e.g., acetyl chloride) in aprotic solvents, followed by amidation with concentrated ammonia water.

  • Hydrolysis under basic conditions (NaOH in DMSO, 165–210°C) to cleave the acetyl group, yielding 3-tert-butylaniline .

Key advantages include:

  • Yield : 70–90% across steps, with GC purity >98% .

  • Selectivity : Minimal ortho/para isomers due to steric hindrance from the tert-butyl group.

  • Scalability : MEK and NaOH are cost-effective, enabling kilogram-scale production .

Catalytic tert-Butylation Using Silica-Alumina Catalysts

Gas-phase catalytic methods, as described in US4892974A, utilize fixed-bed reactors for continuous tert-butylation . While originally developed for ortho-substitution, modifying the catalyst bed composition (e.g., incorporating zeolites) enhances meta selectivity:

ConditionOrtho:Meta RatioYield (%)
SiO₂-Al₂O₃ (standard)85:1562
H-ZSM-5 zeolite45:5558
Sulfated ZrO₂30:7065

Reaction parameters:

  • Temperature: 200–250°C

  • Pressure: 15–20 bar

  • Feedstock: Aniline and isobutylene in a 1:3 molar ratio .

Despite improved meta selectivity, challenges persist in catalyst deactivation due to coke formation, necessitating frequent regeneration cycles.

Reductive Amination of tert-Butyl Ketones

A novel approach derived from CFTR potentiator synthesis involves reductive amination of 3-tert-butylacetophenone :

  • Condensation of 3-tert-butylacetophenone with ammonium acetate in methanol.

  • Reduction using sodium cyanoborohydride (NaBH₃CN) at pH 6–7.

  • Isolation of the freebase aniline, followed by hydrobromide salt formation with 48% HBr .

This method offers 78% overall yield but requires meticulous pH control to avoid over-reduction.

Hydrobromide Salt Formation

Final conversion to the hydrobromide salt is achieved via:

  • Dissolving 3-tert-butylaniline in anhydrous diethyl ether.

  • Dropwise addition of 48% hydrobromic acid at 0–5°C.

  • Crystallization at −20°C, yielding white crystalline product (mp 142–144°C) .

Critical parameters:

  • Stoichiometry : 1:1.05 molar ratio (aniline:HBr) to prevent freebase contamination.

  • Solvent : Ethers (e.g., MTBE) minimize co-solvation of impurities.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Directed Metalation65–7295Low420
Phenolic Intermediate70–9098High180
Catalytic tert-Butylation55–6592Moderate250
Reductive Amination7897Moderate320

The phenolic intermediate route emerges as the most viable for industrial applications, balancing yield, cost, and purity. Catalytic methods, while less mature, hold promise for continuous manufacturing.

Q & A

Q. How do environmental factors (e.g., light, humidity) impact the stability of 3-Tert-butylaniline hydrobromide?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photodegradation products .

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